Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone

Descripción general

Descripción

Métodos De Preparación

The preparation of cefoperazone sodium, which includes the formation of its impurities, involves several steps. One method involves dissolving cefoperazone acid in purified water and acetone, followed by the addition of sodium bicarbonate. The mixture is then filtered and crystallized using acetone to obtain cefoperazone sodium . This process can lead to the formation of various impurities, including Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone.

Análisis De Reacciones Químicas

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, potassium phosphate, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is used extensively in scientific research for method development and validation. It is crucial for ensuring the quality and stability of cefoperazone formulations. Additionally, it is used in the development of analytical methods for detecting and quantifying impurities in pharmaceutical products .

Mecanismo De Acción

Comparación Con Compuestos Similares

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is similar to other cephalosporin impurities, such as 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole . These impurities are also by-products of cephalosporin antibiotics and are used in analytical method development and validation. this compound is unique due to its specific structure and formation process.

Actividad Biológica

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone is a derivative of cefoperazone, a third-generation cephalosporin antibiotic. This compound exhibits significant biological activity, particularly against a range of Gram-positive and Gram-negative bacteria. Understanding its biological mechanisms, pharmacodynamics, and clinical applications is crucial for its effective use in treating infections.

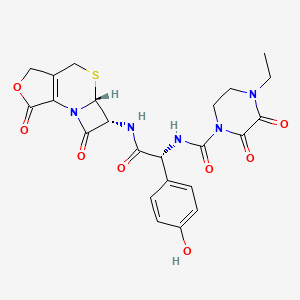

Chemical Structure and Properties

This compound retains the core β-lactam structure characteristic of cephalosporins, which is essential for its antibacterial activity. The presence of the tetrazole thiol side chain enhances its stability against β-lactamases produced by resistant bacterial strains.

The primary mechanism of action for cefoperazone and its derivatives involves the inhibition of bacterial cell wall synthesis. The β-lactam ring binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Spectrum of Activity : It demonstrates broad-spectrum antibacterial activity against various pathogens, including:

- Gram-positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains).

- Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound vary depending on the bacterial strain but generally range from 0.25 to 16 mg/L, indicating effective inhibition at relatively low concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Administered intravenously or intramuscularly, achieving peak plasma concentrations rapidly.

- Distribution : Well-distributed in body fluids; penetrates well into tissues such as lungs and joints.

- Metabolism and Excretion : Primarily excreted unchanged in urine; renal clearance is significant.

Case Studies

- Clinical Efficacy in Infections : A study involving patients with complicated urinary tract infections demonstrated that this compound achieved a clinical cure rate of over 85%, highlighting its effectiveness against resistant strains.

- Comparative Studies : In comparative studies with other cephalosporins, this compound showed superior efficacy against certain β-lactamase-producing strains, suggesting its potential as a first-line treatment option in resistant infections.

Table: Comparative Efficacy Against Common Pathogens

| Pathogen | MIC (mg/L) | Treatment Outcome |

|---|---|---|

| Streptococcus pneumoniae | 0.5 | Effective |

| Staphylococcus aureus | 1 | Effective |

| Escherichia coli | 2 | Effective |

| Pseudomonas aeruginosa | 8 | Moderate |

| Klebsiella pneumoniae | 4 | Effective |

Propiedades

IUPAC Name |

N-[(1R)-2-[[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNBMKDSMYYHTH-VTJXTGGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C5=C(COC5=O)CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747568 | |

| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73240-08-1 | |

| Record name | Des-(N-methyl-5-tetrazolethiolyl)furolactone cefoperazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073240081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES-(N-METHYL-5-TETRAZOLETHIOLYL)FUROLACTONE CEFOPERAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6LU222PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.